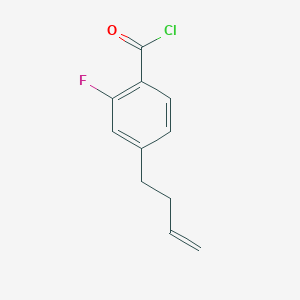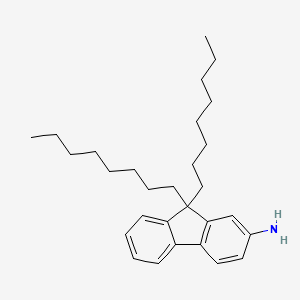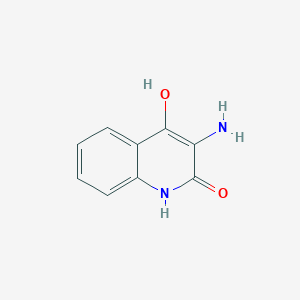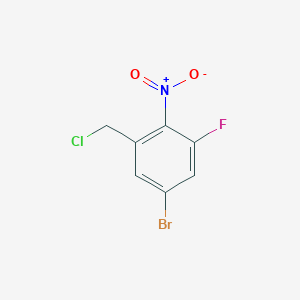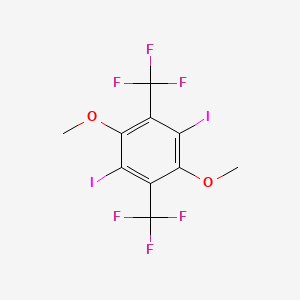
1,4-Diiodo-2,5-dimethoxy-3,6-bis(trifluoromethyl)benzene
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1,4-Diiodo-2,5-dimethoxy-3,6-bis(trifluoromethyl)benzene is an organic compound characterized by the presence of two iodine atoms, two methoxy groups, and two trifluoromethyl groups attached to a benzene ring
Méthodes De Préparation
The synthesis of 1,4-Diiodo-2,5-dimethoxy-3,6-bis(trifluoromethyl)benzene typically involves the iodination of a precursor compound, such as 2,5-dimethoxy-3,6-bis(trifluoromethyl)benzene. The reaction is carried out using iodine and an oxidizing agent, such as hydrogen peroxide or nitric acid, under controlled conditions to ensure selective iodination at the desired positions on the benzene ring . Industrial production methods may involve similar synthetic routes but optimized for large-scale production, including the use of continuous flow reactors and automated systems to enhance efficiency and yield.
Analyse Des Réactions Chimiques
1,4-Diiodo-2,5-dimethoxy-3,6-bis(trifluoromethyl)benzene undergoes various types of chemical reactions, including:
Substitution Reactions: The iodine atoms can be replaced by other substituents through nucleophilic substitution reactions. Common reagents for these reactions include organometallic compounds and halides.
Oxidation and Reduction: The compound can undergo oxidation to form quinones or reduction to form hydroquinones, depending on the reaction conditions and reagents used.
Coupling Reactions: The compound can participate in coupling reactions, such as Suzuki or Heck reactions, to form biaryl compounds.
Applications De Recherche Scientifique
1,4-Diiodo-2,5-dimethoxy-3,6-bis(trifluoromethyl)benzene has several scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: The compound’s derivatives are studied for their potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore the compound’s potential as a diagnostic agent or therapeutic compound in various medical applications.
Mécanisme D'action
The mechanism of action of 1,4-Diiodo-2,5-dimethoxy-3,6-bis(trifluoromethyl)benzene depends on its specific application. In biological systems, the compound may interact with cellular targets, such as enzymes or receptors, to exert its effects. The presence of iodine and trifluoromethyl groups can enhance the compound’s ability to penetrate cell membranes and bind to target molecules, thereby influencing various biochemical pathways .
Comparaison Avec Des Composés Similaires
1,4-Diiodo-2,5-dimethoxy-3,6-bis(trifluoromethyl)benzene can be compared with other similar compounds, such as:
1,4-Diiodo-2,5-dimethoxybenzene: Lacks the trifluoromethyl groups, resulting in different chemical properties and reactivity.
1,4-Diiodobenzene: Lacks both the methoxy and trifluoromethyl groups, making it less versatile in terms of chemical modifications and applications.
2,5-Diiodo-1,4-dimethoxybenzene:
These comparisons highlight the unique combination of functional groups in this compound, which contribute to its distinct chemical behavior and wide range of applications.
Propriétés
Formule moléculaire |
C10H6F6I2O2 |
|---|---|
Poids moléculaire |
525.95 g/mol |
Nom IUPAC |
1,4-diiodo-2,5-dimethoxy-3,6-bis(trifluoromethyl)benzene |
InChI |
InChI=1S/C10H6F6I2O2/c1-19-7-3(9(11,12)13)6(18)8(20-2)4(5(7)17)10(14,15)16/h1-2H3 |
Clé InChI |
AYEFDBFEJYXYJO-UHFFFAOYSA-N |
SMILES canonique |
COC1=C(C(=C(C(=C1I)C(F)(F)F)OC)I)C(F)(F)F |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


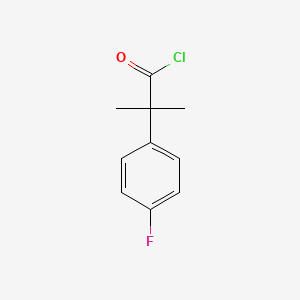


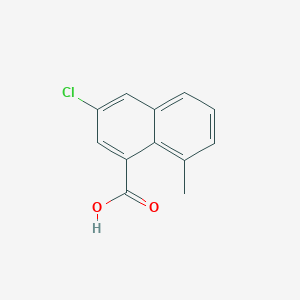
![1-(2,7-Dimethylimidazo[1,2-a]pyridin-6-yl)ethan-1-one](/img/structure/B12840093.png)
